N-allyl-4-isothiocyanatobenzenesulfonamide
Description
N-allyl-4-isothiocyanatobenzenesulfonamide represents a fascinating intersection of two well-established and pharmacologically significant chemical classes. Its structure, featuring an allyl group, a sulfonyl group, and an isothiocyanate moiety, suggests a potential for diverse chemical reactivity and biological activity. While specific research on this exact compound is not extensively documented in publicly available literature, a thorough understanding can be constructed by examining its core components.
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their high reactivity and significant presence in cruciferous vegetables like broccoli, cabbage, and watercress. foodandnutritionjournal.orgmdpi.com In nature, they are typically formed from the enzymatic hydrolysis of glucosinolates. foodandnutritionjournal.orgmdpi.com The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.
Numerous studies have highlighted the diverse bioactivities of isothiocyanates, including anticarcinogenic, anti-inflammatory, and antioxidative properties. mdpi.comnih.gov Their ability to modulate various cellular pathways, such as inducing phase II detoxification enzymes and inhibiting the growth of cancer cells, has made them a focal point of medicinal chemistry research. oregonstate.edunih.gov Some of the most studied isothiocyanates include sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC). nih.gov The incorporation of the isothiocyanate group into the this compound structure suggests a potential for similar biological activities.
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, most famously associated with the development of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgwikipedia.org The general structure consists of a sulfonyl group connected to an amine group. wikipedia.org Sulfonamides are known for their ability to act as structural analogs of p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. nih.gov
Beyond their antibacterial applications, sulfonamides are present in a wide array of drugs with diverse therapeutic uses, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgnih.gov The sulfonamide moiety is typically crystalline and can be prepared through the reaction of a sulfonyl chloride with an amine. wikipedia.orgnih.gov The presence of the sulfonamide group in this compound provides a stable, well-characterized scaffold that has been extensively utilized in drug design. nih.gov
While direct research on this compound is limited, the study of related structures provides insight into potential research avenues. For instance, the synthesis and crystallographic characterization of N-allyl-4-methylbenzenesulfonamide have been reported. nih.govnih.gov This related compound is synthesized via a nucleophilic substitution reaction between allylamine (B125299) and p-toluenesulfonyl chloride. nih.govnih.gov Further research on similar structures, such as N-benzyl-4-methylbenzenesulfonamides, highlights the interest in this class of compounds for developing new synthetic methodologies. nsf.gov
Given the known biological activities of both isothiocyanates and sulfonamides, research on this compound could logically explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The combination of the electrophilic isothiocyanate group with the established pharmacophore of the sulfonamide moiety presents a compelling case for further investigation into its synthesis, reactivity, and biological evaluation.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | CAS Number | Key Characteristics |
| N-allyl-4-methylbenzenesulfonamide | C₁₀H₁₃NO₂S | 50487-71-3 | Synthesized from p-toluenesulfonyl chloride and allylamine. nih.govnih.govstackexchange.comsigmaaldrich.com |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | - | Prepared via a two-step synthesis involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation. nsf.gov |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 723-46-6 | A widely used antibiotic containing a sulfonamide group. wikipedia.org |
| Sulforaphane | C₆H₁₁NOS₂ | 4478-93-7 | An isothiocyanate derived from broccoli with known anticarcinogenic properties. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanato-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-7-12-16(13,14)10-5-3-9(4-6-10)11-8-15/h2-6,12H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOGBKAGURHSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For N-allyl-4-isothiocyanatobenzenesulfonamide, ¹H and ¹³C NMR spectra would provide definitive information about its carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the protons of the allyl group and the aromatic ring. The vinyl protons (=CH- and =CH₂) of the allyl group would appear in the olefinic region of the spectrum, and their splitting patterns would reveal their coupling to each other. The methylene (B1212753) protons (-CH₂-) attached to the sulfonamide nitrogen would also have a characteristic chemical shift. The aromatic protons on the benzene (B151609) ring would likely appear as a set of doublets, typical of a 1,4-disubstituted (para) benzene ring.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the aromatic carbons, the carbons of the allyl group, and the characteristic carbon of the isothiocyanate (-N=C=S) group. Dynamic NMR studies could potentially reveal information about rotational barriers around the S-N bond, as hindered rotation can lead to the observation of distinct conformational isomers (rotamers) at low temperatures. umich.edu
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental formula (C₁₀H₁₀N₂O₂S₂).
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of parts of the molecule. For instance, cleavage of the allyl group, loss of SO₂, or fragmentation of the isothiocyanate moiety would produce fragment ions with specific mass-to-charge ratios, helping to piece together the molecular structure.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent and diagnostic peak would be the strong, broad absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the region of 2000-2200 cm⁻¹. The sulfonamide group (-SO₂NH-) would be identified by its characteristic stretching vibrations for the S=O bonds (asymmetric and symmetric stretches) and the N-H stretch. Additionally, C-H stretching and bending vibrations for the aromatic ring and the allyl group, as well as the C=C stretch of the allyl group, would be observable.
Conformational Analysis
The key degrees of rotational freedom in the molecule are around the aryl-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond. The rotation around the C-S bond defines the orientation of the sulfonyl group relative to the benzene ring. mdpi.com Studies of similar aryl sulfonamides show that the conformation where the S-N bond is perpendicular to the plane of the benzene ring is often energetically favored. nih.gov However, the presence of substituents can alter this preference. mdpi.com For instance, analysis of crystal structures often reveals that the torsion angle ∠CCSN (defining the rotation around the aryl-S bond) can vary significantly, though conformations where one of the sulfonyl oxygens or the nitrogen atom is eclipsed with the ring are common. mdpi.com
Rotation around the S-N bond can also be restricted, sometimes leading to distinct, stable conformers that can be observed using techniques like dynamic NMR. umich.eduresearchgate.net The energy barrier for this rotation is influenced by the electronic nature of the substituents. researchgate.net For this compound, the molecule's final conformation in a given environment (e.g., in solution versus in a crystal) will be a balance of minimizing steric hindrance and optimizing electronic interactions. acs.org The allyl group itself introduces further flexibility, with rotation possible around the N-CH₂ and CH₂-CH bonds, although allylic strain can create a preference for specific arrangements. acs.org Computational modeling, combined with experimental techniques like X-ray crystallography, provides the most detailed insights into the conformational landscapes of such molecules. nih.govrsc.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. For a molecule such as N-allyl-4-isothiocyanatobenzenesulfonamide, these calculations would be instrumental in defining its fundamental electronic and structural properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. A typical DFT study of this compound would involve calculating various electronic properties that govern its reactivity and spectroscopic behavior. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These calculations would provide insights into the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. The electrostatic potential map would further visualize these reactive sites.
Hypothetical DFT Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies greater kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
The presence of rotatable single bonds in the allyl and sulfonamide moieties of this compound suggests the existence of multiple stable three-dimensional arrangements, or conformers. Computational methods are essential for exploring the conformational landscape to identify the most energetically favorable structures. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The structures corresponding to energy minima on this potential energy surface represent stable conformers. The results of such an analysis would reveal the preferred shape of the molecule in the gas phase or in solution, which is critical for understanding its biological activity and intermolecular interactions.
Molecular Dynamics Simulations
While quantum chemical calculations often focus on static, minimized structures, molecular dynamics (MD) simulations provide a view of how the molecule behaves over time. These simulations solve Newton's equations of motion for the atoms in the molecule, offering a trajectory that reveals its dynamic nature.
An MD simulation of this compound would illuminate its conformational flexibility in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. By analyzing the trajectory, researchers could observe transitions between different conformational states, the timescale of these changes, and the influence of the solvent on the molecule's shape. This analysis would provide a more realistic picture of the molecule's behavior in a biological or chemical system than static calculations alone.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states that are often difficult to observe experimentally.
For a reactive molecule like this compound, understanding its potential reaction mechanisms is crucial. The isothiocyanate group, for instance, is known to react with nucleophiles. A computational study could model the reaction of the isothiocyanate with a representative nucleophile. This would involve locating the transition state—the highest energy point along the reaction coordinate—which is the critical bottleneck of the reaction. By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. The geometry of the transition state would also reveal the precise arrangement of atoms as the new chemical bonds are being formed and broken.
Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Ligand-based methods, conversely, use the knowledge of known active molecules to identify others with similar properties. Had this compound been identified as a modulator of a specific biological target, virtual screening could be employed to find other potent compounds. However, no such studies or associated data have been reported.
Table 2: Illustrative Virtual Screening Parameters
| Parameter | Description |
| Docking Score | A score that predicts the binding affinity between a ligand and a target protein. |
| Pharmacophore Model | A model that defines the essential steric and electronic features necessary for a molecule to interact with a specific target. |
| Similarity Search | A method to find molecules with similar chemical structures or properties to a known active compound. |
Note: This table illustrates the types of parameters used in virtual screening and does not represent actual data for this compound.
Molecular Interactions and Mechanistic Insights at the Molecular Level
Ligand-Target Binding Interactions
While specific experimental data on the binding of N-allyl-4-isothiocyanatobenzenesulfonamide to its biological receptors are not extensively documented in publicly available literature, significant insights can be gleaned from computational modeling and studies of structurally analogous compounds.
Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would likely be employed to investigate its interaction with potential targets such as cyclin-dependent kinases (CDKs) and carbonic anhydrases (CAs), given that the sulfonamide moiety is a well-known pharmacophore for these enzyme families.
These in-silico analyses can provide a three-dimensional representation of the ligand-receptor complex, offering a rational basis for understanding potential biological activity. The predictions from such studies are foundational for guiding further experimental validation and for the rational design of more potent and selective analogs. While a specific docking study for this compound is not available, the general principles of how sulfonamide-based inhibitors interact with their targets are well-established.
The binding of sulfonamide-based inhibitors to their target enzymes typically occurs within well-defined pockets. In the case of CDKs, these inhibitors often occupy the ATP-binding site. For instance, studies on 2-thiouracil-5-sulfonamide derivatives have highlighted the potential of the sulfonamide group to interact with key residues within the CDK2 active site. nih.gov
For carbonic anhydrases, the primary interaction involves the sulfonamide moiety coordinating with the zinc ion (Zn²⁺) present in the enzyme's active site. The nitrogen atom of the sulfonamide group is crucial for this interaction. The surrounding amino acid residues in the active site pocket play a significant role in stabilizing the inhibitor through additional interactions.
Based on studies of related sulfonamides, the key components of this compound would interact as follows:
Sulfonamide group (-SO₂NH₂): This is the primary zinc-binding group for carbonic anhydrase inhibition and a key hydrogen bonding participant in kinase active sites.
Benzenesulfonamide (B165840) core: The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket.
Allyl group: This flexible, hydrophobic group can explore and interact with hydrophobic subpockets within the active site, potentially contributing to binding affinity and selectivity.
Isothiocyanate group (-NCS): This reactive group can form covalent bonds with nucleophilic residues, such as cysteine, if present in the vicinity of the binding site, leading to irreversible inhibition.
The stability of the ligand-target complex is determined by a combination of intermolecular forces. For this compound, both hydrogen bonding and hydrophobic interactions are expected to be critical.
Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov For example, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, a closely related compound, intermolecular N-H···O hydrogen bonds are observed between the sulfonamide groups. nih.govgvsu.edu These types of interactions are crucial for anchoring the inhibitor within the active site of enzymes like CDKs.
| Interaction Type | Key Functional Group | Potential Interacting Residues |
| Hydrogen Bonding | Sulfonamide (-SO₂NH) | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Benzene (B151609) Ring, Allyl Group | Leucine, Isoleucine, Valine, Phenylalanine |
| Ionic Interaction | Sulfonamide (deprotonated) | Zn²⁺ (in Carbonic Anhydrase) |
| Covalent Bonding | Isothiocyanate (-NCS) | Cysteine |
Enzymatic Inhibition Mechanisms
Based on its chemical structure, this compound is predicted to inhibit specific enzyme families through well-characterized mechanisms.
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is often associated with cancer. nih.govresearchgate.net Many small molecule inhibitors targeting the ATP-binding site of CDKs have been developed. nih.gov The sulfonamide moiety is present in several classes of CDK inhibitors. nih.govwipo.int
Compounds with sulfonamide groups have been shown to act as competitive inhibitors of ATP, binding to the kinase domain and preventing the phosphorylation of substrate proteins. nih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The benzene ring of the benzenesulfonamide core can mimic the adenine (B156593) ring of ATP, while the sulfonamide group can form key hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. The allyl and isothiocyanate groups would likely occupy adjacent hydrophobic pockets, and their specific interactions could determine the selectivity for different CDK isoforms.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications. google.com Sulfonamides are the most well-known class of CA inhibitors. nih.gov
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. The sulfonamide inhibitor thus acts as a mimic of the transition state of the CO₂ hydration reaction.
The affinity and isoform selectivity of sulfonamide inhibitors are determined by the interactions of their tail, in this case, the N-allyl and 4-isothiocyanatophenyl groups, with the amino acid residues lining the active site cavity. Different CA isoenzymes have varying active site topographies, allowing for the design of isoform-selective inhibitors. The isothiocyanate group, being a reactive electrophile, could potentially form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition of certain CA isoforms.
| Enzyme Family | Predicted Inhibition Mechanism | Key Interacting Moiety |
| Cyclin-Dependent Kinases (CDKs) | Competitive inhibition of ATP binding | Benzenesulfonamide core, Sulfonamide group |
| Carbonic Anhydrases (CAs) | Coordination to the active site Zn²⁺ ion | Sulfonamide group |
Inhibition of Thioredoxin Reductase and Acetate (B1210297) Kinase by Related Isothiocyanates
Isothiocyanates (ITCs) are recognized for their interaction with various cellular targets, including key enzymes involved in cellular redox homeostasis. A significant target of ITCs is thioredoxin reductase (TrxR), a central enzyme in the thioredoxin system which is crucial for antioxidant defense and redox signaling. mdpi.com
The inhibitory mechanism of ITCs against TrxR is often mechanism-based and irreversible, involving the covalent modification of the enzyme. nih.gov This inhibition is typically dependent on the enzyme being in its reduced state, which requires the presence of the cofactor NADPH. nih.gov The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic residues, particularly the cysteine (Cys) or selenocysteine (B57510) (Sec) residues present in the active site of TrxR. nih.govnih.gov For instance, studies on benzyl (B1604629) isothiocyanate (BITC) have shown that it inhibits both yeast and human GR by forming a covalent bond through thiocarbamoylation with a specific cysteine residue (Cys61) at the active site. tandfonline.com This modification leads to an irreversible loss of enzyme activity. nih.govtandfonline.com The process can initially present as competitive inhibition, where the ITC reversibly binds to the active site, before proceeding to the irreversible covalent modification. nih.govtandfonline.com
Some studies have characterized this as a reversible covalent inhibition, where the modification of thiol groups by an inhibitor can be reversed by a strong reducing agent, suggesting a flexible regulatory mechanism. mdpi.com The inhibition of TrxR disrupts the cell's ability to counteract oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) and trigger downstream events like apoptosis. mdpi.com
Currently, there is a lack of specific research findings detailing the inhibition of acetate kinase by isothiocyanates in the reviewed literature.
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by Isothiocyanates
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that plays a key role in regulating the levels of bioactive lipids, such as the anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). albany.eduresearchgate.net By hydrolyzing PEA, NAAA terminates its signaling activity, making NAAA an attractive therapeutic target for inflammatory and pain-related conditions. albany.edunih.gov
Recent studies have identified the isothiocyanate functional group as a potent pharmacophore for the inhibition of NAAA. sci-hub.se The development and analysis of compounds featuring an isothiocyanate warhead have yielded powerful inhibitors of human NAAA (hNAAA), with some exhibiting potency in the low nanomolar range. sci-hub.se
Interestingly, while the isothiocyanate moiety is well-known for its propensity to form covalent adducts with biological thiols, such as the cysteine residue in the NAAA active site, some isothiocyanate-based inhibitors have been found to act in a reversible manner. nih.govsci-hub.st For example, the compound pentadecyl isothiocyanate (AM9023) was identified as a reversible inhibitor of NAAA. sci-hub.st This suggests a nuanced interaction mechanism that does not necessarily proceed to irreversible covalent modification in all cases. The structure-activity relationship studies have highlighted that these isothiocyanate-based inhibitors can achieve high selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and various cysteine peptidases. sci-hub.se
Inhibition of Lipoxygenase (LOX) by Related Sulfonamide-Thiourea Derivatives
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators called leukotrienes. nih.gov Inhibition of LOX is a key strategy for developing anti-inflammatory drugs. nih.gov Research into compounds containing sulfonamide and thiourea (B124793) moieties, which are structurally related to this compound, has revealed potent inhibitory activity against LOX.
A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were designed based on the known anti-inflammatory properties of the sulfonamide and thiourea groups. nih.gov These compounds were evaluated for their inhibitory effect on 15-lipoxygenase (15-LOX). Several derivatives demonstrated significant activity, with the most potent compound showing an IC₅₀ value of 1.8 μM. nih.gov
Molecular docking studies provided insight into the binding interactions between these inhibitors and the enzyme. The analysis indicated that the amino group of the sulfonamide moiety plays a crucial role in the interaction with the 15-LOX active site. nih.gov Specifically, it was shown to form hydrogen bonds with the amino acid residues Ser510 and Gly720 within the polar cavity of the active site, anchoring the inhibitor in place. nih.gov
Table 1: Inhibition of 15-LOX by a Representative Sulfonamide-Thiourea Derivative
| Compound | Target Enzyme | IC₅₀ Value (μM) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-methylbenzoyl-1-(4-sulfamoylphenyl)thiourea | 15-Lipoxygenase | 1.8 | Ser510, Gly720 | nih.gov |
Competitive and Uncompetitive Inhibition Mechanisms
Enzyme inhibition can be broadly categorized into several types, distinguished by how the inhibitor interacts with the enzyme and substrate. Competitive and uncompetitive inhibition are two such mechanisms.
Competitive Inhibition : In this mode, the inhibitor molecule is structurally similar to the substrate and directly competes for binding to the enzyme's active site. researchgate.net The inhibitor can bind to the free enzyme (E) but not to the enzyme-substrate (ES) complex. By occupying the active site, the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration, which increases the probability of the substrate binding to the active site over the inhibitor. In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. researchgate.net
Uncompetitive Inhibition : This form of inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme. albany.edu The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to the product. albany.edu Unlike competitive inhibition, increasing the substrate concentration does not reverse uncompetitive inhibition; in fact, it may enhance it by increasing the concentration of the ES complex available for the inhibitor to bind. In uncompetitive inhibition, both Vmax and Km are reduced. albany.edu
Isothiocyanates can exhibit various modes of inhibition depending on the specific enzyme and the structure of the ITC. For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit different isoforms of cytochrome P450 through distinct mechanisms. It acts as a competitive inhibitor for CYP1A2, a noncompetitive inhibitor for CYP2B6 and CYP2C9, and displays a mixed-type inhibition for CYP3A4.
Table 2: Examples of Inhibition Mechanisms by Phenethyl Isothiocyanate (PEITC)
| Enzyme Target | Inhibition Type | Ki (μM) | Reference |
|---|---|---|---|
| CYP1A2 | Competitive | 4.5 | |
| CYP2B6 | Noncompetitive | 1.5 | |
| CYP2C9 | Noncompetitive | 6.5 | |
| CYP3A4 | Mixed | 34.0 (competitive), 63.8 (noncompetitive) |
Interplay of Structural Motifs in Molecular Recognition
The biological activity of a molecule like this compound is governed by the interplay of its distinct structural motifs—the sulfonamide group and the isothiocyanate group—in molecular recognition processes with its biological targets. These interactions are driven by a combination of covalent and non-covalent forces.
The sulfonamide moiety is a key player in forming specific non-covalent interactions. It is a proficient hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). nih.gov These hydrogen bonds are critical for orienting the molecule within a protein's binding site. Furthermore, the sulfonamide group can participate in so-called NH-π interactions, where the sulfonamide's N-H group forms a favorable interaction with electron-rich aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target. nih.gov Crystal structure analyses of related aryl sulfonamides confirm the importance of intermolecular hydrogen bonds and π–π stacking interactions in stabilizing molecular assemblies. diva-portal.org These π–π stacking interactions can occur between the aromatic ring of the benzenesulfonamide core and aromatic residues in the binding pocket.
The allyl group attached to the sulfonamide nitrogen can also contribute to binding through hydrophobic or van der Waals interactions with nonpolar pockets in a protein. The combination of directional hydrogen bonds and π-interactions from the sulfonamide core, coupled with the potential for covalent bonding or other interactions from the isothiocyanate "warhead," creates a multifaceted mechanism for molecular recognition and biological effect.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzyl isothiocyanate (BITC) |
| Phenethyl isothiocyanate (PEITC) |
| Palmitoylethanolamide (PEA) |
| Pentadecyl isothiocyanate (AM9023) |
| 3-aroyl-1-(4-sulfamoylphenyl)thiourea |
| Phenylalanine |
| Tyrosine |
Advanced Analytical Methodologies in N Allyl 4 Isothiocyanatobenzenesulfonamide Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of synthetic compounds like "N-allyl-4-isothiocyanatobenzenesulfonamide." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques in this regard.
While specific HPLC and GC methods for "this compound" are not extensively detailed in publicly available literature, methods developed for structurally related compounds, such as allyl isothiocyanate, provide a strong framework for its analysis. A validated reverse-phase HPLC (RP-HPLC) method for the estimation of allyl isothiocyanate has been established, demonstrating the utility of this technique for quantifying isothiocyanate-containing compounds. nih.gov This method employs a C18 column with an isocratic mobile phase, and detection is typically achieved using a UV detector. nih.gov The robustness of such methods is evaluated by systematically varying parameters like temperature and flow rate to ensure reliability. nih.gov
Gas chromatography could also be applied, particularly for assessing the presence of volatile impurities. The allyl group makes the compound amenable to GC analysis, likely after derivatization to enhance thermal stability and volatility.
Table 1: Illustrative HPLC Parameters for Analysis of a Related Isothiocyanate
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography |
| Column | BDS HYPERSIL C18 |
| Mobile Phase | Water: Methanol (30:70 v/v) |
| Elution | Isocratic |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 246 nm |
| Injection Volume | 20 µL |
| Linearity Range | 10–18 µg/mL |
| LOD | 0.0043 µg/mL |
| LOQ | 0.01324 µg/mL |
| Data based on a method for allyl isothiocyanate and is presented as a model. nih.gov |
Advanced Spectroscopic Methods for Mechanistic Insights
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for providing mechanistic insights and confirming the functional groups present in "this compound."
FT-IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the key functional moieties. The isothiocyanate group (-N=C=S) would exhibit a strong, sharp absorption band in the region of 2000-2200 cm⁻¹. The sulfonamide group (SO₂NH) would show characteristic stretches for the S=O bonds (around 1350 and 1160 cm⁻¹), the N-H bond (around 3300 cm⁻¹), and the S-N bond. The allyl group would be identified by C=C stretching and C-H stretching and bending vibrations.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring conjugated with the sulfonamide and isothiocyanate groups would result in characteristic absorption bands in the UV region. Studies on allyl isothiocyanate show an absorption peak around 240 nm. researchgate.net The specific absorption maxima and molar absorptivity for "this compound" would be influenced by the entire chromophoric system. Changes in the UV-Vis spectrum under different conditions (e.g., pH) can provide insights into the compound's stability and reactivity.
Table 2: Expected FT-IR and UV-Vis Spectral Data for this compound
| Technique | Functional Group | Expected Wavenumber/Wavelength |
| FT-IR | Isothiocyanate (-N=C=S) | 2000-2200 cm⁻¹ (strong, sharp) |
| Sulfonamide (S=O stretch) | ~1350 cm⁻¹ and ~1160 cm⁻¹ | |
| Sulfonamide (N-H stretch) | ~3300 cm⁻¹ | |
| Allyl (C=C stretch) | ~1640 cm⁻¹ | |
| UV-Vis | Aromatic System | ~240-280 nm |
| Data is based on characteristic absorption regions for the specified functional groups. researchgate.net |
Crystallographic Techniques for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov While a crystal structure for "this compound" is not publicly documented, the crystal structures of the closely related compounds "N-allyl-4-methylbenzenesulfonamide" and "N-allyl-N-benzyl-4-methylbenzenesulfonamide" have been elucidated, providing a clear blueprint for the likely solid-state conformation and intermolecular interactions. nih.govgvsu.edu
In the study of "N-allyl-4-methylbenzenesulfonamide," single-crystal X-ray diffraction revealed key structural parameters. nih.govgvsu.edu The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the geometry around the sulfur atom of the sulfonamide group. nih.gov For instance, the S-O bond lengths are typically around 1.43 Å, and the O-S-O bond angle is around 118-119°. nih.gov These studies also highlight the importance of intermolecular forces, such as hydrogen bonding between the sulfonamide N-H and an oxygen atom of a neighboring molecule, in dictating the crystal packing. nih.gov
Table 3: Crystallographic Data for the Analogous Compound N-allyl-N-benzyl-4-methylbenzenesulfonamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| Volume (ų) | 1600.3 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.251 |
| S1=O1 Bond Length (Å) | 1.4290 (18) |
| S1=O2 Bond Length (Å) | 1.4342 (18) |
| Data from the crystallographic study of N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov |
In Silico Tools for Property Prediction and Interaction Analysis
In silico, or computational, methods are powerful tools for predicting the physicochemical properties and potential biological interactions of molecules like "this compound" before they are even synthesized. These methods can guide research and reduce the need for extensive laboratory experimentation.
Molecular modeling can be used to predict properties such as molecular geometry, electronic properties (e.g., electrostatic potential surfaces), and spectroscopic signatures. Molecular docking simulations can predict how the compound might bind to a biological target, such as an enzyme. For example, research on other sulfonamide-containing compounds has utilized docking to understand their interaction with enzymes like carbonic anhydrases. nih.gov In these studies, the sulfonamide moiety is often a key interacting group, forming hydrogen bonds or coordinating with metal ions within the enzyme's active site. nih.gov
For "this compound," docking studies could be performed to explore its potential as an inhibitor of various enzymes. The isothiocyanate group is known to be reactive and can form covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins, a possibility that can be explored through computational models.
Table 4: Predicted Properties and In Silico Analysis Focus for this compound
| Analysis Type | Predicted Parameter/Focus | Rationale |
| Molecular Modeling | Optimized 3D Geometry | To understand the lowest energy conformation. |
| Electrostatic Potential Map | To identify electron-rich and electron-poor regions for potential interactions. | |
| LogP (Lipophilicity) | To predict solubility and membrane permeability. | |
| Molecular Docking | Binding Affinity (kcal/mol) | To estimate the strength of interaction with a target protein. |
| Interaction Profile | To identify key hydrogen bonds, hydrophobic interactions, and potential covalent linkages. | |
| Target Enzyme | Carbonic Anhydrases, other enzymes with reactive cysteine residues. | |
| This table represents typical parameters investigated through in silico methods for a compound of this class. |
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct research articulating the specific biological or chemical activities of N-allyl-4-isothiocyanatobenzenesulfonamide is not prevalent in the current scientific literature. The compound is primarily available from commercial suppliers for research use, but published studies detailing its application or properties are scarce. scbt.combldpharm.com However, a substantial body of research exists for its core functional groups—the isothiocyanate (ITC) and the allyl moiety—which allows for an informed summary of its probable reactivity and potential as a research tool.
The allyl group, as part of allyl isothiocyanate (AITC) , is known to be a key component in compounds that activate sensory ion channels like TRPA1 through covalent modification. nih.gov The reactivity of AITC is not limited to thiols; it has been shown to modify lysine (B10760008) residues as well. nih.gov Research has demonstrated that while the thiol adduct may form preferentially, the isothiocyanate can be transferred from the initial cysteine adduct to a lysine residue, suggesting a dynamic reactivity profile in vivo. nih.gov The sulfonamide group, while less reactive, can significantly influence the compound's physicochemical properties, such as solubility and its ability to participate in non-covalent interactions, which can in turn guide the covalent reaction towards specific targets.
Table 1: Reactivity of the Isothiocyanate Functional Group with Amino Acid Residues
| Nucleophilic Residue | Covalent Adduct Formed | Nature of Bond | Key References |
| Cysteine | Dithiocarbamate | Reversible/Irreversible | nih.govnih.govresearchgate.net |
| Lysine | Thiourea (B124793) | Generally Irreversible | nih.govresearchgate.net |
| Primary N-terminus | Thiourea | Generally Irreversible | nih.govnih.gov |
Unaddressed Research Questions and Gaps
The primary and most significant gap is the lack of empirical data for This compound . Its potential as a tool in chemical biology is entirely speculative without foundational research. Key unaddressed questions include:
Intrinsic Reactivity and Stability: What is the kinetic profile of its reaction with key biological nucleophiles like cysteine and lysine? How stable are the resulting covalent adducts under physiological conditions?
Proteome-Wide Selectivity: Which proteins are preferentially targeted by This compound in a complex cellular environment? Does the benzenesulfonamide (B165840) moiety confer unique target selectivity compared to simpler ITCs like AITC or phenyl isothiocyanate?
Identification of Specific Covalent Binding Sites: For any identified protein targets, which specific amino acid residues are modified? Determining the exact site of modification is crucial for understanding the compound's mechanism of action.
Functional Consequences of Target Engagement: What are the downstream cellular effects of target modification by this compound? Does it inhibit enzyme activity, disrupt protein-protein interactions, or induce a specific cellular phenotype?
Structural Basis for Selectivity: What are the three-dimensional structural details of the covalent complex with a target protein? X-ray crystallography or cryo-electron microscopy studies would be needed to elucidate the binding mode and guide future probe optimization.
Emerging Methodologies and Technologies for Future Studies
Addressing the aforementioned research gaps is now more feasible than ever due to significant advances in chemical proteomics and analytical instrumentation. Future studies on This compound could leverage several state-of-the-art methodologies.
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic strategy is ideal for identifying the protein targets of covalent probes in native biological systems. nih.gov A modified version of This compound containing a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) could be synthesized. This tagged probe would allow for the enrichment and subsequent identification of protein targets via mass spectrometry, providing a global map of its interactome. nih.gov
Fragment-Based Ligand Discovery (FBLD): Covalent FBLD screens have emerged as a successful strategy for identifying novel binding sites on proteins, including those previously considered "undruggable." rsc.orgmdpi.comThis compound , as an electrophilic fragment, could be screened against purified proteins or within complex lysates to identify novel tractable targets. mdpi.com Hits can be rapidly detected by mass spectrometry due to the mass shift upon covalent modification. rsc.org
Advanced Mass Spectrometry (MS): Modern MS-based proteomic workflows are essential for both identifying target proteins and pinpointing the exact site of covalent modification. Techniques like electron-transfer dissociation (ETD) can preserve the labile covalent adduct during peptide fragmentation, enabling precise localization of the modification site.
Table 2: Methodologies for Characterizing Covalent Probes
| Methodology | Application for this compound | Outcome | Key References |
| Activity-Based Protein Profiling (ABPP) | Global identification of protein targets in cells or lysates. | Proteome-wide selectivity profile; list of potential targets. | nih.gov |
| Covalent Fragment-Based Screening | Screening against protein libraries to find novel binders. | Identification of new protein targets for the ITC warhead. | rsc.orgmdpi.com |
| Isothermal Titration Calorimetry (ITC) | Characterizing the non-covalent binding affinity preceding the covalent reaction. | Thermodynamic parameters of initial protein-probe interaction. | bldpharm.com |
| X-ray Crystallography / Cryo-EM | Determining the 3D structure of the probe covalently bound to its target. | Structural basis of interaction and mechanism of action. | mdpi.com |
| Quantitative Mass Spectrometry | Quantifying target engagement and identifying specific modification sites. | Site of modification; stoichiometry of labeling. | nih.gov |
Potential for Further Exploration of this compound in Mechanistic Chemical Biology
While currently uncharacterized, This compound represents a potentially valuable tool for mechanistic chemical biology. Its structure combines the well-documented reactivity of an isothiocyanate warhead with a sulfonamide scaffold that is a common feature in many approved drugs.
The key potential lies in the modulatory influence of the N-allyl-benzenesulfonamide portion of the molecule. This group could steer the reactive ITC moiety towards protein binding pockets that have an affinity for sulfonamides, potentially leading to a unique selectivity profile that differs from other isothiocyanate probes. This could enable the targeting of specific subsets of enzymes, receptors, or ion channels.
Future exploration could position this compound as a starting point for developing more sophisticated chemical probes. By systematically modifying the allyl and sulfonamide groups, a library of related probes could be generated to explore structure-activity relationships and optimize selectivity for a protein of interest. For example, it could be used as a parent compound to develop covalent Proteolysis Targeting Chimeras (PROTACs) or other chemical biology tools designed to irreversibly bind and modulate the function of a specific protein target that is otherwise difficult to inhibit. nih.gov The journey from an unstudied chemical entity to a validated probe would begin with the fundamental characterization outlined above, potentially unlocking new avenues for interrogating protein function and disease pathways.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm allyl group integration (δ ~5–6 ppm for vinyl protons) and sulfonamide/isothiocyanate connectivity .
- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2100 cm⁻¹ (N=C=S stretching) validate functional groups .
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S=O at ~1.43 Å) and tetrahedral geometry around sulfur, critical for structural validation .
How do variations in the sulfonamide and isothiocyanate substituents affect the compound’s reactivity and biological activity?
Advanced Question
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance electrophilicity of the isothiocyanate group, increasing reactivity toward nucleophiles like amines .
- Steric Effects : Bulky substituents on the allyl group (e.g., benzyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance .
- Biological Activity : Sulfonamide derivatives with chloro or methoxy substituents exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase) due to improved binding affinity .
How can contradictory data in crystallographic studies (e.g., bond length discrepancies) be resolved when confirming the structure of this compound derivatives?
Advanced Question
- Validation via Multiple Techniques : Cross-validate X-ray data with NMR and IR to rule out crystallographic artifacts .
- Refinement Parameters : Adjust thermal displacement parameters during refinement to account for dynamic disorder in flexible groups (e.g., allyl) .
- Comparative Analysis : Compare bond lengths with literature values (e.g., S=O: 1.42–1.45 Å) to identify outliers caused by crystallographic packing effects .
What are the primary research applications of this compound in medicinal chemistry and organic synthesis?
Basic Question
- Medicinal Chemistry : Serves as a precursor for enzyme inhibitors (e.g., targeting β-amyloid in Alzheimer’s research) due to sulfonamide’s affinity for metalloenzymes .
- Organic Synthesis : Acts as a versatile electrophile in click chemistry (e.g., thiol-ene reactions) and as a building block for heterocyclic compounds .
What strategies are recommended for troubleshooting low yields in the synthesis of this compound, particularly during the isothiocyanate functionalization step?
Advanced Question
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (typically 2–24 hours) .
- Catalyst Optimization : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiocyanate ion accessibility .
- Side Reaction Mitigation : Pre-dry solvents (e.g., acetonitrile over molecular sieves) to prevent hydrolysis of the isothiocyanate group .
How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?
Advanced Question
- Target Selection : Dock derivatives against crystallized enzyme structures (e.g., carbonic anhydrase II, PDB: 6W2) to evaluate binding poses .
- Parameterization : Use force fields (e.g., AMBER) optimized for sulfonamide-metal interactions to improve docking accuracy .
- Validation : Compare computational binding scores with experimental IC₅₀ values to refine predictive models .
What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Advanced Question
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins and lipids .
- Detection Limits : Employ LC-MS/MS with electrospray ionization (ESI) in negative mode for enhanced sensitivity (LOQ ~10 ng/mL) .
- Stability Testing : Store samples at -80°C to prevent degradation of the isothiocyanate group in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
